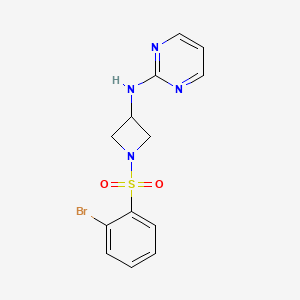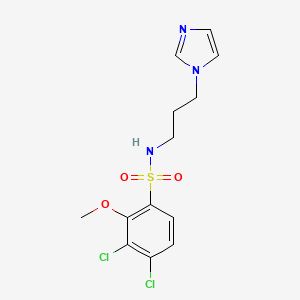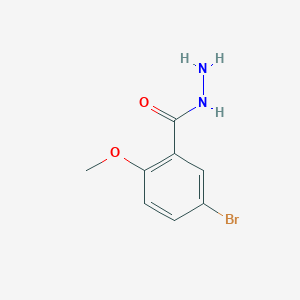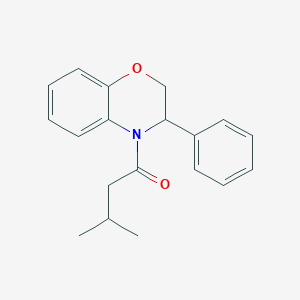![molecular formula C14H10ClN3O3S B2371200 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 108474-82-4](/img/structure/B2371200.png)
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, also known as N-(4-nitrophenyl)carbamothioyl)-4-chlorobenzamide, is a chemical compound with the molecular formula C13H8ClN3O3S1. It has a molecular weight of 335.761.
Synthesis Analysis
The synthesis analysis of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is not readily available from the search results. More detailed information might be found in specialized chemistry literature or databases.Molecular Structure Analysis
The molecular structure of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide consists of a chloro-phenyl ring, a nitro-substituted benzene ring, and a carbamothioyl group2. However, the detailed 3D structure and the spatial arrangement of these groups are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide are not provided in the search results. The compound’s reactivity might depend on various factors such as the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can be determined through laboratory analysis.Scientific Research Applications
Cancer Research
4-Chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide has been studied in the context of cancer research. A related compound, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, known as PITENIN-1, demonstrated promising in vitro and in vivo anti-cancer activity. Further studies explored the replacement of the central thiourea unit with a 1,2,3-triazole to enhance liver microsomal stability, drug likeness, and toxicity towards cancer cells (Kommagalla et al., 2014).
Coordination Chemistry
In coordination chemistry, 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide derivatives have been synthesized and characterized. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been reported. These studies provided insights into the crystal and molecular structure of these metal complexes (Binzet et al., 2009).
Algal Growth Inhibition
Research has also been conducted on the inhibition effects of alkoxyl thiourea derivatives, including 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, on algal growth. These compounds have shown potential as eco-friendly inhibitors for controlling eutrophication in aquatic environments (Nor et al., 2015).
Antidiabetic and Antimicrobial Potential
A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, closely related to 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, have been synthesized and evaluated for their antidiabetic and antimicrobial potential. These studies include in vitro evaluations against enzymes such as α-glucosidase and α-amylase, as well as antimicrobial assessments against various bacteria and fungi (Thakal et al., 2020).
Antibacterial Studies
Other studies have focused on the synthesis and antibacterial properties of derivatives of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide. For instance, synthesis and antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea have been reported, demonstrating the potential of these compounds in antimicrobial applications (Sapari et al., 2014).
Safety And Hazards
The safety and hazards associated with 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide are not mentioned in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions for research on 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide are not specified in the search results. The compound could potentially be studied for various applications, depending on its physical, chemical, and biological properties.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specialized chemistry literature or databases.
properties
IUPAC Name |
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-3-1-9(2-4-10)13(19)17-14(22)16-11-5-7-12(8-6-11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZMZAGRVWQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
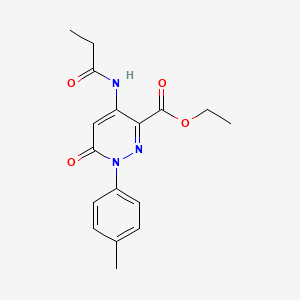
![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)
![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
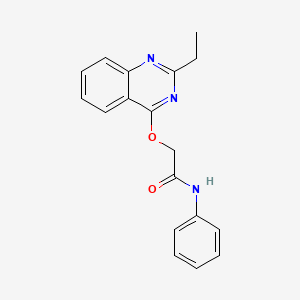
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
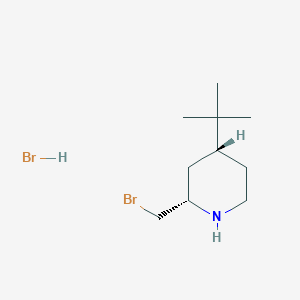
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)
![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)
